molecular formula C22H26BNO4 B13030369 Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate

Cat. No.: B13030369
M. Wt: 379.3 g/mol
InChI Key: BBGBCVYWULPYNA-UHFFFAOYSA-N
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Description

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boronate ester group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions. The compound’s structure includes a benzyl group, a dihydroindole moiety, and a dioxaborolane ring, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate typically involves the following steps:

    Formation of the Boronate Ester: The reaction between a boronic acid or boronic ester with a suitable diol, such as pinacol, under dehydrating conditions to form the boronate ester.

    Coupling with Dihydroindole: The boronate ester is then coupled with a dihydroindole derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 1-Benzylpyrazole-4-boronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Comparison:

  • Structural Differences: While these compounds share the boronate ester group, they differ in their core structures (e.g., pyrazole vs. indole).
  • Reactivity: The presence of different functional groups influences their reactivity and the types of reactions they undergo.
  • Applications: Each compound has unique applications based on its structure and reactivity, making Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate distinct in its versatility and utility in various fields.

This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications

Properties

Molecular Formula

C22H26BNO4

Molecular Weight

379.3 g/mol

IUPAC Name

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C22H26BNO4/c1-21(2)22(3,4)28-23(27-21)18-11-8-12-19-17(18)13-14-24(19)20(25)26-15-16-9-6-5-7-10-16/h5-12H,13-15H2,1-4H3

InChI Key

BBGBCVYWULPYNA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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